molecular formula C₄₃H₅₆N₄O₁₂ B1147132 Rifampicin Quinone CAS No. 13983-13-6

Rifampicin Quinone

Cat. No. B1147132
CAS RN: 13983-13-6
M. Wt: 820.92
InChI Key:
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Description

Rifampicin Quinone is a degradation product of Rifampicin, an antibiotic used as a first-line treatment for tuberculosis and other infectious diseases . It plays a crucial role as a standard against which to determine Rifampicin quality . It has been found that Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent .


Molecular Structure Analysis

Rifampicin Quinone has a molecular formula of C43H56N4O12 . The molecular weight is 820.9 g/mol . More detailed structural information can be found in the references .


Chemical Reactions Analysis

Rifampicin Quinone in solution undergoes a chemical conversion to Rifampicin that is temperature-dependent . This conversion occurs in physiologically relevant temperatures (30-50°C) and time scales (24-120 hours) and was verified using HPLC and LC-MS methods .


Physical And Chemical Properties Analysis

Rifampicin Quinone has a molecular weight of 820.9 g/mol . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Stability and Antimicrobial Activity : Rifampicin Quinone is a marker of poor quality in Rifampicin samples, and its presence indicates drug degradation. In a study, it was found that Rifampicin Quinone in solution converts chemically to Rifampicin, a process dependent on temperature, and this conversion increases antimicrobial activity. This instability raises concerns for its use as a standard in quality testing and the development of antimicrobial resistance (AMR) (Sutradhar & Zaman, 2021).

  • Inhibition of Amyloid Toxicity : Rifampicin and its analogs, including Rifampicin Quinone, have been shown to inhibit the toxicity of pre-aggregated amyloid peptides. This suggests therapeutic potential for several amyloidoses, as these compounds prevent the adhesion of amyloid aggregates to cell surfaces (Tomiyama et al., 1997).

  • Rifampicin Stability Studies : Rifampicin Quinone's role in the stability of Rifampicin has been studied, with implications for tuberculosis treatment. The transformation of Rifampicin to Rifampicin Quinone in biological fluids was observed and the method for monitoring this transformation was validated (Mishra et al., 2019).

  • Biotransformation Studies : Research involving the filamentous fungus Cunninghamella elegans showed that this organism can transform Rifampicin into metabolites, including Rifampicin Quinone. This suggests a potential cost-effective method for metabolite production (Sponchiado et al., 2020).

  • Immunosuppressive Properties : In an older study, Rifampicin Quinone was identified as having immunosuppressive effects, unlike Rifampicin itself. This was observed in a rat heart transplant model, suggesting a distinct pharmacological property of Rifampicin Quinone (Konrad & Stenberg, 1988).

  • Enhancement of Rifampicin Oxidation : A study involving horseradish peroxidase-catalyzed oxidation of Rifampicin found that Rifampicin Quinone is the product of this reaction. The reaction rate was enhanced by the addition of co-substrates, providing insights into drug interactions at inflammatory sites (Santos et al., 2005).

  • Role in Rifampicin Resistance : The presence of Rifampicin Quinone in substandard drugs has been linked to the development of resistance to standard Rifampicin in E. coli and M. smegmatis. This highlights the public health risk posed by substandard medications containing degradation products like Rifampicin Quinone (Weinstein & Zaman, 2018).

  • Neuroprotective Effects : Rifampicin and its derivative, Rifampicin Quinone, have been studied for their anti-inflammatory and neuroprotective activities, especially in models related to Parkinson's disease. These compounds have shown promise in reducing microglial activation and protecting neuronal cells from toxic factors (Acuña et al., 2019).

Safety And Hazards

Rifampicin Quinone should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H56N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-51H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13+,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHAOHNZEKYBLG-SBMPKVQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C=NN5CCN(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C=N/N5CCN(CC5)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H56N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

820.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135488168

Citations

For This Compound
259
Citations
HM Bolt, H Remmer - Xenobiotica, 1976 - Taylor & Francis
… report demonstrates that the metabolite rifampicin-quinone may be bound irreversibly to … accumulation of too large amounts of reactive rifampicin-quinone in the organism by reducing it …
Number of citations: 33 www.tandfonline.com
I Sutradhar, MH Zaman - Journal of Pharmaceutical and Biomedical …, 2021 - Elsevier
… product Rifampicin Quinone. In this study we have found that Rifampicin Quinone in solution … Additionally, the conversion of Rifampicin Quinone to Rifampicin results in an increase in …
Number of citations: 16 www.sciencedirect.com
L Acuña, S Hamadat, NS Corbalán… - Cells, 2019 - mdpi.com
… by fibrillary forms of recombinant human αS to assess the anti-inflammatory and neuroprotective activities of the antibiotic rifampicin (Rif) and its autoxidation product rifampicin quinone (…
Number of citations: 52 www.mdpi.com
A Garg, M Alam, S Bai, M Dandawate… - ACS Pharmacology & …, 2023 - ACS Publications
… In summary, the present study demonstrates that supplementation of rifampicin or its analog rifampicin quinone (RIF-Q) ameliorates glucose toxicity in a C. elegans model of …
Number of citations: 4 pubs.acs.org
P Konrad, P Stenberg - Clinical immunology and immunopathology, 1988 - Elsevier
… observed when rifampicin quinone, the … rifampicin quinone, the major oxidation product of rifampicin. We conclude that the chemically oxidized form of rifampicin, ie, rifampicin quinone, …
Number of citations: 15 www.sciencedirect.com
N Maggi, CR Pasqualucci, R Ballotta, P Sensi - Chemotherapy, 1966 - karger.com
… as rifampicinquinone. In fact this product shows a reduction wave with an E 1/2 = + 0.10, identical to that of rifampicin. The in vitro and in vivo anti bacterial activity of rifampicin-quinone …
Number of citations: 382 karger.com
F Zivari-Moshfegh, F Javanmardi, D Nematollahi - Electrochimica Acta, 2023 - Elsevier
… data on the behavior of rifampicin and rifampicin-quinone on the one hand and the … plausible mechanisms for the reaction of rifampicin-quinone with the drugs administered in FDC. …
Number of citations: 2 www.sciencedirect.com
F Shi, X Li, H Pan, L Ding - Journal of pharmaceutical and biomedical …, 2017 - Elsevier
Rifampicin (RIF) is used in regimens for infections caused by Mycobacteria accompanied by serious adverse reactions. Rifampicin-quinone (RIF-Q) is a major autoxidation product of …
Number of citations: 6 www.sciencedirect.com
L Acuña, NS Corbalán… - Neural Regeneration …, 2020 - ncbi.nlm.nih.gov
… : phosphatidylinositol-3-kinase; RifQ: rifampicin quinone; α-Syn: α-… rifampicin quinone in therapies for Parkinson’s disease. The research path towards efficient use of rifampicin quinone …
Number of citations: 8 www.ncbi.nlm.nih.gov
RR Reisbig, AYM Woody, RW Woody - Biochemistry, 1982 - ACS Publications
… oxidation, we have turned to the use of rifampicin quinone as a spectroscopic probe of RNA polymerase structure. We have found that rifampicin quinone is a very good inhibitor of RNA …
Number of citations: 16 pubs.acs.org

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